molecular formula C17H17FN2O4S B6494050 4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide CAS No. 896309-75-4

4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide

Cat. No. B6494050
CAS RN: 896309-75-4
M. Wt: 364.4 g/mol
InChI Key: TWXHEJKRTUIUSA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are well known for their antimicrobial activity .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or through the coupling of appropriate sulfonyl chlorides with amines .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a common feature in many biologically active compounds. It also contains a methoxyphenyl group and a fluorobenzene group .


Chemical Reactions Analysis

The compound, being a sulfonamide, could potentially undergo a variety of reactions. For instance, the nitrogen in the sulfonamide group could act as a nucleophile, participating in substitution reactions .


Physical And Chemical Properties Analysis

The compound likely has a relatively high molecular weight, given the presence of multiple aromatic rings and a sulfonyl group . Its exact physical and chemical properties would depend on factors like its exact structure and the presence of any stereochemistry .

Mechanism of Action

While the exact mechanism of action for this compound is not known, sulfonamides are generally known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis .

Future Directions

Future research could focus on elucidating the exact biological activity of this compound, as well as optimizing its structure for increased potency and selectivity. Additionally, more work could be done to develop efficient synthetic routes for this compound .

properties

IUPAC Name

4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXHEJKRTUIUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

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